molecular formula C26H25FN4O3S B2569977 2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide CAS No. 1113122-27-2

2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2569977
CAS No.: 1113122-27-2
M. Wt: 492.57
InChI Key: UMKRIMYWYCZDSO-UHFFFAOYSA-N
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Description

2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). GSK-3β is a constitutively active serine/threonine kinase that is a critical node in numerous signaling pathways, including Wnt/β-catenin, and is implicated in the pathogenesis of multiple diseases. This compound has been identified as a key pharmacological tool for investigating the role of GSK-3β in neurological disorders, as its inhibition has been shown to offer neuroprotective effects and reduce tau hyperphosphorylation, a hallmark of Alzheimer's disease pathology Source . Furthermore, due to the involvement of GSK-3β in regulating apoptosis, cell proliferation, and oncogenesis, this inhibitor is of significant interest in cancer research, particularly for probing its effects on tumor cell survival and sensitivity to other chemotherapeutic agents Source . Its research utility extends to the study of metabolic diseases and inflammatory conditions, where GSK-3β signaling plays a fundamental regulatory role, making it a versatile compound for elucidating complex biological mechanisms in vitro and in vivo.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O3S/c1-16-23(28-25(34-16)18-5-9-20(33-2)10-6-18)15-35-26-29-22-11-12-31(14-21(22)24(32)30-26)13-17-3-7-19(27)8-4-17/h3-10H,11-15H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKRIMYWYCZDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=C(CN(CC4)CC5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide is a novel synthetic organic compound belonging to the class of triazole derivatives. This article examines its biological activity, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring and a pyrazine moiety, which are known for their diverse biological activities. The synthesis typically involves the cyclization of hydrazine derivatives with carbonyl compounds followed by thioacetamide formation and coupling with an aryl group .

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under review has shown promise in several biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, triazole-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies indicated that compounds with similar structural features exhibited significant antiproliferative activity against leukemia and solid tumor cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedGI50 (μM)Activity
Compound ALeukemia2.12High
Compound BSolid Tumor4.58Moderate
Compound CBreast Cancer3.20High

Antimicrobial Properties

The compound's thioether functionality may contribute to its antimicrobial activity. Research on related thio-substituted triazoles has shown effectiveness against various bacterial strains, including multidrug-resistant organisms .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (μg/mL)Activity Level
Compound DE. coli15Moderate
Compound ES. aureus10High

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. Studies indicate that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The triazole moiety may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound could modulate receptor activity within cellular signaling pathways, impacting cell proliferation and survival.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives in a drug library screening for anticancer activity. The study identified several promising candidates that exhibited significant cytotoxicity in multicellular spheroids, a model that better mimics in vivo conditions .

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that triazole derivatives possess antibacterial and antifungal activities. For instance, derivatives of 1,2,3-triazoles have been highlighted for their efficacy against various pathogens .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The presence of the triazole ring is often linked to enhanced interaction with biological targets, making these compounds promising candidates for anticancer drug development .

Applications in Medicinal Chemistry

The unique structure of 2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide opens avenues for its application in medicinal chemistry:

  • Drug Development : Its potential as a lead compound in drug discovery is significant due to its diverse biological activities.
  • Targeted Therapy : The ability to modify the substituents on the triazole and pyrazine rings allows for the design of compounds with tailored pharmacological profiles.

Material Science

Beyond medicinal applications, this compound's electronic properties could be explored in material science:

  • Nonlinear Optical Properties : Similar compounds have shown promise in nonlinear optics due to their electronic delocalization properties. Theoretical studies on related structures suggest that modifications could enhance their optical characteristics .

Case Studies

Several case studies have highlighted the importance of triazole and pyrazine derivatives:

  • A study on the synthesis of pyrazine-based compounds indicated their utility in developing new antimicrobial agents .
  • Research focusing on 1,2,4-triazole derivatives has revealed their potential in treating fungal infections and as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural features, molecular formulas, and masses of analogous compounds derived from the evidence:

Compound ID & Reference R Group (Position 8) Acetamide Substituent Molecular Formula Molecular Weight Key Characteristics
Target Compound 2-ethylphenylthio N-(3-methylphenyl) C24H24N5O2S ~454.5 (hypothetical) Unreported activity; structural focus on lipophilic substituents.
4-chlorobenzylthio N-(4-methoxybenzyl) C22H20ClN5O3S 469.94 Higher mass due to Cl and methoxy groups; increased polarity.
3-methylpiperidinyl N-(3-methylsulfanylphenyl) C20H24N6O2S2 444.58 Enhanced solubility from sulfanyl group; potential for H-bonding.
4-chlorobenzylthio N-(2,5-dimethylphenyl) C23H22ClN5O2S 475.97 Steric hindrance from dimethylphenyl; moderate lipophilicity.
4-hydroxyphenyl 2-chloroacetamide C19H15ClN6O3 410.82 Antioxidant activity reported; synthesized via chloroacetamide coupling.

Functional Group Impact on Activity

  • Electron-Withdrawing Groups (EWGs): The 4-chlorobenzylthio group in and 5 may enhance metabolic stability and target binding affinity compared to the target compound’s 2-ethylphenylthio group, which is more electron-donating.
  • In contrast, the target compound’s arylthio group prioritizes peripheral activity.
  • Antioxidant Activity: highlights that hydroxylphenyl derivatives coupled with chloroacetamide (e.g., compound 12) exhibit antioxidant properties, suggesting that analogous modifications to the target compound could unlock similar effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide?

  • Methodological Answer : The synthesis of triazolo-pyrazine derivatives typically involves heterocyclization and functionalization steps. For example, fluorinated analogs can be synthesized via refluxing with diethyl oxalate in THF, followed by trifluoroacylation using trifluoroethyl acetate in dioxane . Key intermediates (e.g., thioether-linked aryl groups) may require sulfonyl hydrazide-mediated cyclization. Optimization of reaction time, solvent polarity, and temperature is critical to avoid side products.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Methodological Answer : X-ray diffraction (XRD) is essential for resolving the three-dimensional structure of fused heterocyclic systems, as demonstrated in studies of thiadiazole-triazine derivatives . Complementary techniques include:

  • NMR spectroscopy for verifying substituent positions and regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • IR spectroscopy to identify functional groups like carbonyls (C=O) and thioethers (C-S).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classifications for structurally similar triazolo-pyridazine compounds:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Collect solid residues in sealed containers to prevent environmental contamination .

Advanced Research Questions

Q. How can computational docking studies predict the biological targets of this triazolo-pyrazine derivative?

  • Methodological Answer : Molecular docking can identify potential binding sites by simulating interactions between the compound and target proteins (e.g., enzymes, receptors). For example:

  • Preparation : Optimize the ligand geometry using software like AutoDock Vina.
  • Target Selection : Prioritize proteins with known affinity for triazolo-pyrazine cores, such as kinases or proteases.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays, as done for related triazolo-pyrimidin acetamide analogs .

Q. What strategies enhance the metabolic stability of similar triazolo-pyrazine derivatives through structural modification?

  • Methodological Answer :

  • Fluorination : Introducing trifluoroacetyl groups at specific positions can reduce oxidative metabolism, as shown in fluorinated pyrazolo-triazine systems .
  • PEGylation : Attaching polyethylene glycol (PEG) chains to the acetamide moiety improves solubility and prolongs half-life, a strategy used in PROTACs .
  • Steric Shielding : Bulky substituents (e.g., 2-ethylphenyl) hinder enzymatic degradation of the thioether linkage .

Q. How do substituents on the triazolo-pyrazine core influence binding affinity in enzyme inhibition assays?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Chloro or trifluoromethyl groups at the phenyl ring enhance electrophilic interactions with catalytic residues, increasing potency .
  • Methoxy Substituents : 3,4-Dimethoxy groups improve hydrophobic interactions in enzyme active sites, as observed in antimicrobial triazole derivatives .
  • Thioether vs. Sulfonyl : Thioether linkages (as in the target compound) provide flexibility, while sulfonyl groups rigidify the structure, affecting entropy-enthalpy trade-offs .

Data Contradictions and Resolution

  • Fluorination vs. Methoxy Effects : highlights fluorination for metabolic stability, while emphasizes methoxy groups for antimicrobial activity. Researchers should prioritize substituents based on the target pathway (e.g., fluorination for CNS targets vs. methoxy for microbial enzymes).
  • Docking vs. Experimental IC₅₀ : Computational predictions ( ) may overestimate binding affinity due to solvation effects. Validate with kinetic assays (e.g., SPR or ITC) to resolve discrepancies.

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